2-Dihydroxyboranyl-9,9-dioctylfluorene
Overview
Description
“2-Dihydroxyboranyl-9,9-dioctylfluorene” is a chemical compound with the formula C₂₉H₄₃BO₂ . It has a mass of 434.4626 dalton .
Synthesis Analysis
The synthesis of similar compounds, such as poly(9,9-dioctylfluorene), has been systematically investigated . The Suzuki cross-coupling reaction is one of the most suitable methods for synthesizing conjugated polymers due to its high tolerance and stability .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the canonical SMILES string: B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCCCCC)CCCCCCCC)(O)O .Physical And Chemical Properties Analysis
The compound “this compound” is a solid under normal conditions . Its infrared spectrum conforms to expectations . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Optical Spectroscopy and Material Synthesis
- Synthesis and Characterisation : 2-Dihydroxyboranyl-9,9-dioctylfluorene has been involved in the synthesis of various organic compounds. For example, trimethylsilyl-protected and terminal mono- and bis-alkynes based on 9,9-dioctylfluorene have been synthesized. These compounds are soluble in organic solvents and can be cast into thin films, displaying significant optical spectroscopic properties (Khan et al., 2003).
Electronic and Photovoltaic Applications
- Electrochromic and Optical Properties : Studies on copolymers containing 9,9-dioctylfluorene have shown that they possess electrochromic states and multicolored characteristics. These properties are significant for electronic applications (Kaya et al., 2011).
- Photovoltaic Applications : The use of 9,9-dioctylfluorene in photovoltaic applications has been explored. Studies indicate efficient electron transfer properties when blended with fullerene derivatives, making them suitable for use in solar energy materials (Kaya et al., 2012).
Material Properties and Applications
- Polycondensation and Film Formation : Polycondensation reactions involving 9,9-dioctylfluorene have been optimized, leading to the formation of linear polymers with potential use in material sciences (Yamazaki et al., 2013).
- Self-Assembly and Phase Behavior : Research has focused on the phase behavior and self-assembly of poly(9,9-dioctylfluorene) in various solvents. These studies are crucial for understanding the material properties and potential applications in nanotechnology and material engineering (Knaapila et al., 2007).
Chromic Properties and Conductivity
- Chromic Polyfluorene Derivatives : Studies have explored the thermochromic and solvatochromic properties of fluorene-based conjugated polymers, providing insights into their potential use in color-changing materials and sensors (Blondin et al., 2000).
- Base-Doped Polyfluorene Derivatives : The synthesis of acidic polyfluorene derivatives and their base doping has been investigated, revealing interesting conducting properties. This research opens avenues for these materials in electrical and electrochemical devices (Ranger & Leclerc, 1997).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(9,9-dioctylfluoren-2-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43BO2/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30(31)32)23-28(26)29/h13-14,17-20,23,31-32H,3-12,15-16,21-22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQCVVMDPQPNSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCCCCC)CCCCCCCC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456414 | |
Record name | 2-dihydroxyboranyl-9,9-dioctylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
402790-30-1 | |
Record name | 2-dihydroxyboranyl-9,9-dioctylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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